Cas no 837-99-0 (2-nitro-1-propoxy-4-(trifluoromethyl)benzene)

2-Nitro-1-propoxy-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a nitro group and a propoxy substituent on the benzene ring. Its trifluoromethyl group enhances electron-withdrawing properties, making it valuable in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. The nitro group offers reactivity for further functionalization, while the propoxy chain improves solubility in organic solvents. This compound is particularly useful in nucleophilic substitution and reduction reactions, where its structural features facilitate controlled transformations. High purity and stability under standard conditions ensure reliable performance in research and industrial applications. Its unique substitution pattern enables precise modifications in complex molecular architectures.
2-nitro-1-propoxy-4-(trifluoromethyl)benzene structure
837-99-0 structure
Product name:2-nitro-1-propoxy-4-(trifluoromethyl)benzene
CAS No:837-99-0
MF:C10H10F3NO3
MW:249.18651342392
CID:5529117
PubChem ID:124615945

2-nitro-1-propoxy-4-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-nitro-1-propoxy-4-(trifluoromethyl)-
    • 2-nitro-1-propoxy-4-(trifluoromethyl)benzene
    • MFCD29043611
    • 837-99-0
    • G70050
    • Inchi: 1S/C10H10F3NO3/c1-2-5-17-9-4-3-7(10(11,12)13)6-8(9)14(15)16/h3-4,6H,2,5H2,1H3
    • InChI Key: HLZAIAJPBWWKDQ-UHFFFAOYSA-N
    • SMILES: C1(OCCC)=CC=C(C(F)(F)F)C=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 249.06127767g/mol
  • Monoisotopic Mass: 249.06127767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55Ų

2-nitro-1-propoxy-4-(trifluoromethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743366-1g
2-Nitro-1-propoxy-4-(trifluoromethyl)benzene
837-99-0 98%
1g
¥5712.00 2024-07-28
abcr
AB592948-250mg
2-Nitro-1-propoxy-4-(trifluoromethyl)benzene; .
837-99-0
250mg
€376.90 2024-07-24
abcr
AB592948-1g
2-Nitro-1-propoxy-4-(trifluoromethyl)benzene; .
837-99-0
1g
€905.90 2024-07-24

Additional information on 2-nitro-1-propoxy-4-(trifluoromethyl)benzene

Comprehensive Overview of 2-Nitro-1-propoxy-4-(trifluoromethyl)benzene (CAS No. 837-99-0)

2-Nitro-1-propoxy-4-(trifluoromethyl)benzene (CAS No. 837-99-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its nitro and trifluoromethyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals often search for terms like "2-Nitro-1-propoxy-4-(trifluoromethyl)benzene synthesis", "CAS 837-99-0 applications", and "nitro aromatic compounds uses", reflecting its relevance in modern chemical research.

The molecular structure of 2-Nitro-1-propoxy-4-(trifluoromethyl)benzene combines a benzene ring substituted with a nitro group (-NO2), a propoxy chain (-OCH2CH2CH3), and a trifluoromethyl group (-CF3). This combination imparts distinct electronic and steric effects, which are critical for its reactivity and applications. For instance, the electron-withdrawing nature of the nitro and trifluoromethyl groups influences the compound's behavior in electrophilic aromatic substitution reactions, a topic frequently explored in academic and industrial settings.

In recent years, the demand for fluorinated aromatic compounds like 2-Nitro-1-propoxy-4-(trifluoromethyl)benzene has surged due to their role in developing advanced materials and bioactive molecules. Searches for "fluorinated benzene derivatives" and "nitro-aromatics in drug discovery" highlight the compound's importance in cutting-edge research. Its applications span from serving as a building block in pharmaceutical intermediates to its use in agrochemical formulations, where its stability and reactivity are highly valued.

One of the key advantages of 2-Nitro-1-propoxy-4-(trifluoromethyl)benzene is its versatility in synthetic transformations. Chemists often employ it in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and other catalytic processes. These reactions are pivotal for constructing complex molecules, making the compound a staple in organic synthesis laboratories. Queries such as "CAS 837-99-0 in cross-coupling reactions" and "nitro-propoxy benzene derivatives" underscore its utility in these areas.

From an environmental and regulatory perspective, 2-Nitro-1-propoxy-4-(trifluoromethyl)benzene is subject to standard handling protocols for nitro-aromatic compounds. While it is not classified as a hazardous material under most jurisdictions, proper storage and disposal practices are essential to ensure safety. Users often search for "safe handling of nitro-aromatics" and "CAS 837-99-0 safety data", emphasizing the need for accurate information on its handling.

In conclusion, 2-Nitro-1-propoxy-4-(trifluoromethyl)benzene (CAS No. 837-99-0) stands out as a multifaceted compound with broad applications in synthetic chemistry and industrial processes. Its unique structural features and reactivity profile continue to inspire innovations in pharmaceuticals, agrochemicals, and materials science. As research progresses, this compound is likely to remain a focal point for scientists exploring nitro-aromatic chemistry and fluorinated organic compounds.

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Amadis Chemical Company Limited
(CAS:837-99-0)2-nitro-1-propoxy-4-(trifluoromethyl)benzene
A1221972
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):200/538/1885